molecular formula C9H15NOS B13242766 2-(2-tert-Butyl-1,3-thiazol-5-yl)ethan-1-ol

2-(2-tert-Butyl-1,3-thiazol-5-yl)ethan-1-ol

Cat. No.: B13242766
M. Wt: 185.29 g/mol
InChI Key: RYBHEFJDXXWUEU-UHFFFAOYSA-N
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Description

2-(2-tert-Butyl-1,3-thiazol-5-yl)ethan-1-ol is a thiazole derivative featuring a tert-butyl substituent at the 2-position of the 1,3-thiazole ring and a hydroxymethyl group (-CH2CH2OH) at the 5-position. Thiazole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and antiviral properties . Potential applications align with structurally related compounds, such as anticancer agents (e.g., tert-butyl-containing thiazoles ) or intermediates in drug discovery.

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

2-(2-tert-butyl-1,3-thiazol-5-yl)ethanol

InChI

InChI=1S/C9H15NOS/c1-9(2,3)8-10-6-7(12-8)4-5-11/h6,11H,4-5H2,1-3H3

InChI Key

RYBHEFJDXXWUEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(S1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-Butyl-1,3-thiazol-5-yl)ethan-1-ol typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-Butyl-1,3-thiazol-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-tert-Butyl-1,3-thiazol-5-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, leading to their antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-tert-Butyl-1,3-thiazol-5-yl)ethan-1-ol with structurally analogous thiazol-5-yl ethanol derivatives, highlighting substituent effects, molecular properties, and applications:

Compound Name Substituent (2-Position) Molecular Formula Molecular Weight (g/mol) Key Characteristics/Applications References
2-(2-tert-Butyl-1,3-thiazol-5-yl)ethan-1-ol tert-Butyl C₉H₁₅NOS 185.29 (calculated) Potential anticancer/antimicrobial activities
2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-ol Chloro C₅H₆ClNOS 163.62 Synthesis intermediate; halogenated reactivity
2-(2-Bromo-1,3-thiazol-5-yl)ethan-1-ol Bromo C₅H₆BrNOS 208.07 High-purity reagent (99.9%); halogenated scaffold
2-(2-Methoxy-1,3-thiazol-5-yl)ethan-1-ol Methoxy C₆H₉NO₂S 159.21 Improved solubility; reagent-grade availability
1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol Benzyl, 4-methyl C₁₃H₁₅NOS 233.33 Lipophilic; custom synthesis applications
2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanol 4-Methylphenyl C₁₃H₁₅NOS 233.33 Aromatic substitution; ZINC database entry

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (Cl, Br): Enhance reactivity for cross-coupling or nucleophilic substitution, making them valuable intermediates . Methoxy Group: Improves aqueous solubility due to polarity, useful in hydrophilic drug design . Aromatic/Benzyl Groups: Enhance lipophilicity, favoring membrane permeability in bioactive compounds .

Biological Relevance :

  • Tert-butyl-containing thiazoles are associated with anticancer activity, as seen in 4-tert-butyl-5-triazolyl-thiazol-2-amine derivatives .
  • Bromo- and chlorothiazoles are common intermediates in medicinal chemistry due to their versatility in Suzuki-Miyaura couplings .

Synthetic and Commercial Accessibility :

  • Methoxy and benzyl derivatives are commercially available in reagent or custom synthesis grades .
  • The tert-butyl variant may require specialized synthesis, leveraging tert-butyl halides or Grignard reagents.

Toxicity and Safety: Limited toxicological data are available for many thiazole derivatives, necessitating caution in handling .

Biological Activity

2-(2-tert-Butyl-1,3-thiazol-5-yl)ethan-1-ol is a thiazole derivative known for its diverse biological activities. Thiazole compounds are recognized for their potential in medicinal chemistry, particularly due to their roles as antibacterial, antifungal, and antiviral agents. This article delves into the biological activity of this specific compound, highlighting its synthesis, antimicrobial properties, and other relevant pharmacological effects.

Synthesis

The synthesis of 2-(2-tert-butyl-1,3-thiazol-5-yl)ethan-1-ol typically involves the reaction of appropriate thiazole derivatives with alcohols under controlled conditions. The general synthetic approach can be summarized as follows:

  • Starting Materials :
    • 2-tert-butylthiazole
    • Ethanol or other alcohols
    • Acid catalysts (if necessary)
  • Reaction Conditions :
    • Heating under reflux for several hours
    • Purification through recrystallization or chromatography
  • Yield and Purity :
    • The final product is characterized using NMR and mass spectrometry to confirm structure and purity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of thiazole derivatives, including 2-(2-tert-butyl-1,3-thiazol-5-yl)ethan-1-ol. The compound exhibits significant activity against various bacterial strains and fungi.

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.23 mg/mL0.47 mg/mL
Escherichia coli0.70 mg/mL0.94 mg/mL
Candida albicans0.11 mg/mL0.23 mg/mL

The compound showed the highest activity against Staphylococcus aureus and Candida albicans, indicating its potential as an effective antimicrobial agent in clinical applications .

The antimicrobial action of thiazole derivatives is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways. For instance, docking studies have revealed that 2-(2-tert-butyl-1,3-thiazol-5-yl)ethan-1-ol forms hydrogen bonds with critical residues in bacterial enzymes, thereby disrupting their function .

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiazole derivatives in various biological contexts:

  • Antibacterial Efficacy : A study demonstrated that the compound significantly inhibited the growth of multidrug-resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .
  • Antifungal Activity : Another investigation highlighted its effectiveness against fungal pathogens, outperforming conventional antifungal agents like ketoconazole in certain assays .
  • Cytotoxicity Assessments : Research evaluating the cytotoxic effects on human cell lines indicated that while exhibiting antimicrobial properties, the compound also maintained a favorable safety profile against normal cells .

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